Primary C8 Olefin Product in H-Ferrierite Catalyzed 1-Butene Oligomerization
In the H-ferrierite catalyzed low-temperature oligomerization of 1-butene, 3,4-dimethyl-2-hexene was identified as one of the two primary C8 dimerization products, alongside 3-methyl-2-heptene [1]. This observation was made using comprehensive two-dimensional GC×GC–MS analysis, which provided unambiguous identification of the oligomerization product distribution. The study determined that double bond isomerization reached equilibrium for both C4 and C8 olefins, and the oligomerization products followed a Schulz–Flory chain growth distribution [1]. The selectivity toward oligomerization products was maximized at temperatures below 473 K; above this temperature, olefins underwent cracking and hydride transfer reactions to produce paraffins and aromatics [1]. This finding establishes 3,4-dimethyl-2-hexene as a kinetically favored primary product under specific catalytic conditions.
| Evidence Dimension | Primary product formation in C4 olefin dimerization |
|---|---|
| Target Compound Data | Primary dimerization product |
| Comparator Or Baseline | 3-methyl-2-heptene (co-primary product); other C8 skeletal isomers (2,3-dimethylhexene, 2,4-dimethylhexene) formed as secondary products |
| Quantified Difference | 3,4-dimethyl-2-hexene and 3-methyl-2-heptene are the primary dimerization products; other skeletal isomers are dependent on 1-butene proportion at acid sites [1] |
| Conditions | H-ferrierite catalyst, temperatures below 473 K, 1-butene feed |
Why This Matters
For process chemists optimizing C4 oligomerization, selecting 3,4-dimethyl-2-hexene as a target product or intermediate aligns with the kinetically favored primary product distribution, enabling higher yields and reduced separation burden compared to routes targeting secondary skeletal isomers.
- [1] Kim, Y.T., Chada, J.P., Xu, Z., Pagan-Torres, Y.J., Rosenfeld, D.C., Shen, Y., Neurock, M., Gorte, R.J. Low-temperature oligomerization of 1-butene with H-ferrierite. Journal of Catalysis, 2015, 323, 33-44. DOI: 10.1016/j.jcat.2014.12.025. View Source
